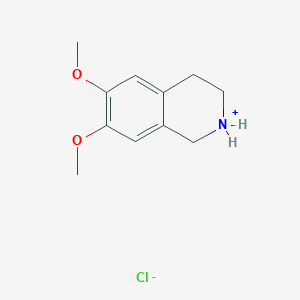

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Vue d'ensemble

Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines. This compound has a molecular formula of C11H15NO2 · HCl and a molecular weight of 229.70 g/mol . It is widely used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Another method involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C to afford the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinolines.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It undergoes substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinolines, dihydro derivatives, and various substituted isoquinolines .

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential

DMTHIQ is being investigated for its potential in treating neurological disorders. Studies suggest that it may modulate neurotransmitter systems, making it a candidate for drug formulation aimed at conditions such as depression and anxiety .

Case Study: Neuroprotective Effects

Research conducted at Jspms Charak College of Pharmacy highlighted the cardioprotective effects of DMTHIQ under hypoxic conditions, indicating its broader implications in neuroprotection as well .

Neuroscience Research

Mechanistic Studies

In neuroscience, DMTHIQ serves as a valuable tool for studying neurotransmitter systems. It aids researchers in understanding brain function and the underlying mechanisms of mental health conditions .

Data Table: Neurotransmitter Interaction Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Dopamine Modulation | Enhanced dopaminergic signaling | |

| Serotonin Receptor Activity | Potential anxiolytic effects | |

| Glutamate Interaction | Inhibition of excitotoxicity |

Natural Product Synthesis

Synthetic Applications

DMTHIQ is utilized in the synthesis of other bioactive molecules. Its structure allows for modifications that lead to the development of new natural products with medicinal properties .

Example: Synthesis Pathway

Analytical Chemistry

Detection and Quantification

In analytical chemistry, DMTHIQ is employed to develop methods for detecting and quantifying isoquinoline derivatives. This enhances the accuracy of chemical analyses across various samples .

Table: Analytical Methods Utilizing DMTHIQ

| Method | Application | Reference |

|---|---|---|

| HPLC | Quantification of isoquinolines | |

| Mass Spectrometry | Identification of metabolites | |

| NMR Spectroscopy | Structural elucidation |

Drug Interaction Studies

Safety and Efficacy Assessments

Researchers utilize DMTHIQ to study drug interactions critical for ensuring the safety and efficacy of new medications. Its role in pharmacokinetics and pharmacodynamics is essential for understanding how it interacts with other compounds .

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to inhibit alpha-adrenoceptors, which play a role in vasoconstriction and blood pressure regulation . Additionally, it affects platelet aggregation, which is crucial in the formation of blood clots .

Comparaison Avec Des Composés Similaires

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: This compound lacks the methoxy groups present in this compound.

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (DMTIQ) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

- Molecular Formula : C₁₁H₁₆ClNO₂

- Molecular Weight : 229.71 g/mol

- Melting Point : 256-260 °C

- CAS Number : 2328-12-3

DMTIQ exhibits various biological activities through multiple mechanisms:

- Antiproliferative Activity : DMTIQ has shown promising results in inhibiting the proliferation of cancer cells. In a study involving dimethylhydrazine-induced colorectal carcinoma in Wistar rats, DMTIQ was administered at doses of 10 and 25 mg/kg. The results indicated a significant reduction in tumor growth and associated inflammatory markers such as IL-6 and COX-2. The compound appears to inhibit the IL-6/JAK2/STAT3 signaling pathway, which is often upregulated in cancerous conditions .

- Neuropharmacological Effects : Research indicates that DMTIQ may influence neurochemical pathways related to addiction and reward mechanisms. It has been implicated in modulating orexin/hypocretin systems, which are crucial for regulating arousal and appetite .

- P-glycoprotein Modulation : DMTIQ derivatives have been studied for their ability to interact with P-glycoprotein (P-gp), a critical transporter involved in drug resistance. Certain derivatives have demonstrated enhanced activity against P-gp, suggesting potential applications in overcoming multidrug resistance in cancer therapies .

Study 1: Anticancer Activity

In a controlled experiment, DMTIQ was tested for its anticancer properties in rats with induced colorectal cancer:

- Treatment Regimen : Administered for 15 days.

- Key Findings :

- Histopathological analysis showed reduced tumor size.

- ELISA results indicated decreased levels of inflammatory cytokines (IL-6).

- Gene expression studies revealed downregulation of oncogenic pathways associated with JAK2 and STAT3 activation.

Study 2: Neuropharmacological Implications

A study focused on the role of DMTIQ in modulating orexinergic pathways highlighted:

- Effects on Behavior : Alterations in reward-seeking behavior were observed in animal models.

- Potential for Addiction Treatment : The modulation of orexin pathways suggests possible therapeutic applications for addiction disorders.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.71 g/mol |

| Melting Point | 256-260 °C |

| CAS Number | 2328-12-3 |

| Antiproliferative Dose (rat) | 10 and 25 mg/kg |

Propriétés

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOWAGCIRTUYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945970 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2328-12-3 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2328-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2328-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?

A1: this compound is a synthetic analog of naturally occurring isoquinoline alkaloids. Its molecular formula is C11H16ClNO2.

Q2: What are the main biological activities reported for this compound and its derivatives?

A2: Studies highlight the potential analgesic and anti-inflammatory properties of this compound. Research indicates that this compound, in varying doses, exhibits these effects in animal models []. Additionally, derivatives within this family of compounds have demonstrated local anesthetic activity [].

Q3: Can you explain the structure-activity relationship (SAR) observed in 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives?

A3: Research suggests that modifications to the aryl group at the 1-position of the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold can significantly impact its toxicity and pharmacological activity. Notably, the presence of a 3′-bromo-4′-hydroxyphenyl substituent at this position led to a significant reduction in toxicity compared to the unsubstituted phenyl derivative []. This highlights the importance of structural modifications in fine-tuning the safety and efficacy profiles of these compounds.

Q4: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?

A4: Researchers commonly employ spectroscopic methods such as Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to elucidate the structure of these compounds. Additionally, Mass Spectrometry (MS) can be used for molecular weight determination and structural confirmation [, ]. These techniques provide valuable information about the compound's identity and purity.

Q5: What is the significance of chirality in 1-(α-Naphthylmethy)-2-methyl -6,7-dimethoxy -1,2,3,4-tetrahydroisoquinoline hydrochloride?

A5: Like many drug molecules, 1-(α-Naphthylmethy)-2-methyl -6,7-dimethoxy -1,2,3,4-tetrahydroisoquinoline hydrochloride exists as (+) and (-) enantiomers, each potentially exhibiting different pharmacological activities. High-performance liquid chromatography (HPLC) methods using chiral stationary phases have been developed to separate and quantify these enantiomers, enabling researchers to study their individual properties and potential applications [].

Q6: Are there natural sources of this compound?

A6: While primarily synthesized, this compound, also known as heliamine, has been found in nature. It was isolated from the Mexican cereoid cactus Backebergia militaris [], demonstrating its presence in natural sources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.